molecular formula C21H22N4O3 B11671404 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671404
M. Wt: 378.4 g/mol
InChI Key: PERAABNOBHUDNP-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound is formally named N′-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under IUPAC guidelines. This name reflects its structural features:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
  • Substituents :
    • A 4-propoxyphenyl group at position 3 of the pyrazole ring, consisting of a phenyl ring substituted with a propoxy chain (-OCH₂CH₂CH₃) at the para position.
    • A carbohydrazide moiety at position 5, which forms a hydrazone linkage via condensation with 2-hydroxyacetophenone.
  • Stereochemistry : The (1E) designation specifies the trans configuration of the ethylidene group in the hydrazone segment.

The structural formula is represented as:
C21H22N4O3 , with the following connectivity:

  • Pyrazole ring: Positions 1 (NH), 3 (4-propoxyphenyl), and 5 (carbohydrazide).
  • Hydrazone linkage: Connects the pyrazole’s carbohydrazide group to the 2-hydroxyphenyl ethylidene moiety.

CAS Registry Number and Alternative Chemical Designations

As of the latest available data, no CAS Registry Number has been assigned to this compound. However, it is identified by the following alternative designations:

Identifier Value Source
ChemSpider ID 12642013
MDL Number MFCD02074867
Systematic Synonyms N′-[(1E)-1-(2-Hydroxyphenyl)ethyliden]-3-(4-propoxyphenyl)-1H-pyrazol-5-carbohydrazid (German)

The compound is also described in non-English nomenclature systems, such as N′-[(1E)-1-(2-Hydroxyphényl)éthylidène]-3-(4-propoxyphényl)-1H-pyrazole-5-carbohydrazide in French.

Molecular Formula and Weight Analysis

The molecular formula C21H22N4O3 corresponds to a molecular weight of 378.432 g/mol . The elemental composition and mass distribution are detailed below:

Element Quantity Atomic Mass (g/mol) Total Contribution (g/mol) Mass Percentage
Carbon 21 12.011 252.231 66.64%
Hydrogen 22 1.008 22.176 5.86%
Nitrogen 4 14.007 56.028 14.81%
Oxygen 3 16.000 48.000 12.68%

Key observations :

  • The high carbon content (66.64%) reflects the compound’s aromatic and aliphatic hydrocarbon components.
  • Nitrogen accounts for 14.81% of the mass, primarily from the pyrazole ring and hydrazone group.
  • Oxygen’s contribution (12.68%) originates from the propoxy, hydroxyl, and carbonyl functional groups.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-3-12-28-16-10-8-15(9-11-16)18-13-19(24-23-18)21(27)25-22-14(2)17-6-4-5-7-20(17)26/h4-11,13,26H,3,12H2,1-2H3,(H,23,24)(H,25,27)/b22-14+

InChI Key

PERAABNOBHUDNP-HYARGMPZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Pyrazole Esters

The methyl ester intermediate undergoes hydrazinolysis to form the carbohydrazide. Methyl 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate (3 equiv) in ethanol under reflux (8 hours), yielding 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Characterization Data

  • IR (KBr) : 1649 cm⁻¹ (C=O stretch), 3316 cm⁻¹ (N–H stretch).

  • 1H NMR (DMSO-d6) : δ 6.38 (s, 1H, pyrazole CH), 7.23–7.63 (m, 9H, aromatic H), 10.11 (s, 1H, NH).

  • Yield : 88% after recrystallization.

Hydrazone Formation via Schiff Base Condensation

Condensation with 2-Hydroxyacetophenone

The carbohydrazide reacts with 2-hydroxyacetophenone in ethanol under acidic catalysis (acetic acid) to form the hydrazone. The reaction proceeds via nucleophilic addition of the carbohydrazide’s NH₂ group to the ketone’s carbonyl, followed by dehydration to yield the (E)-isomer.

Optimized Conditions

  • Molar Ratio : 1:1.2 (carbohydrazide : ketone)

  • Catalyst : Acetic acid (5 mol%)

  • Solvent : Ethanol (reflux, 6 hours)

  • Yield : 78% (pale yellow crystals)

Stereochemical Control
The E-configuration is favored due to steric hindrance between the 2-hydroxyphenyl and pyrazole groups, confirmed by NOESY NMR.

Spectroscopic Validation and Analytical Data

Infrared Spectroscopy

  • C=N Stretch : 1618 cm⁻¹ (pyrazole ring).

  • N–H Stretch : 3178 cm⁻¹ (hydrazide).

  • O–H Stretch : 3459 cm⁻¹ (phenolic hydroxyl).

Nuclear Magnetic Resonance

  • 1H NMR (DMSO-d6) : δ 1.32–1.35 (t, 3H, CH₂CH₃), 2.51 (s, 3H, CH₃CO), 6.38 (s, 1H, pyrazole CH), 7.22–8.08 (m, 13H, aromatic H).

  • 13C NMR : 158.7 ppm (C=O), 154.7 ppm (C=N).

Mass Spectrometry

  • ESI(+)-MS : m/z 442 [M+H]⁺ (C24H19O4N5).

Data Tables

Table 1: Reaction Conditions for Key Steps

StepReagentsSolventTemperatureTime (h)Yield (%)
Pyrazole FormationHydrazine hydrateAcetic acid110°C685
Carbohydrazide SynthesisHydrazine hydrateEthanol80°C888
Hydrazone Condensation2-HydroxyacetophenoneEthanol78°C678

Table 2: Spectroscopic Data for Final Compound

TechniqueKey Signals
IR (KBr)1618 cm⁻¹ (C=N), 3459 cm⁻¹ (O–H)
1H NMR (DMSO-d6)δ 6.38 (pyrazole CH), 7.22–8.08 (ArH)
ESI(+)-MSm/z 442 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Ortho-Hydroxyphenyl vs. Para-Substituted Analogues : The 2-hydroxyphenyl group may facilitate stronger hydrogen bonding compared to para-substituted derivatives (e.g., 4-hydroxyphenyl in ), which could enhance binding to metal ions or biological targets .

Pharmacological and Biochemical Comparisons

  • Anticancer Activity : A structurally related compound, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, demonstrated potent growth inhibition in A549 lung cancer cells (IC₅₀ = 2.1 μM) via apoptosis induction . The target compound’s 4-propoxyphenyl group may offer similar cytotoxicity with altered pharmacokinetics due to increased hydrophobicity.
  • Enzyme Inhibition : SKi-178 () highlights the importance of methoxy groups in enhancing SK1 inhibition. The target compound’s propoxy group could further optimize binding pocket interactions, though this requires experimental validation .
  • Antifungal Potential: Analogues with thienyl substituents () exhibit moderate antifungal activity, suggesting that the target compound’s 4-propoxyphenyl group might reduce such activity due to steric hindrance .

Spectroscopic and Crystallographic Insights

  • Single-crystal X-ray analyses of analogues (e.g., ) confirm the (E)-configuration of the hydrazide moiety, which is critical for maintaining planar geometry and bioactivity .
  • Computational studies (e.g., ) on similar compounds predict strong electrophilic character at the pyrazole N2 position, which may influence reactivity in the target compound .

Biological Activity

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its versatile biological activity. Its structure can be represented as follows:

  • Chemical Formula : C19_{19}H20_{20}N4_{4}O3_{3}
  • Molecular Weight : 348.39 g/mol

The presence of the hydroxyphenyl and propoxyphenyl substituents enhances its lipophilicity and potential interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that derivatives of similar pyrazole compounds could inhibit TNF-α by up to 85% at specific concentrations, suggesting that this compound may have comparable efficacy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Preliminary results indicate promising activity, with certain derivatives showing significant inhibition rates compared to standard antibiotics .

3. Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, highlighting their ability to induce apoptosis in cancer cells. Specifically, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : It appears to downregulate cytokine production, reducing inflammation.
  • Interference with Cell Signaling Pathways : The structural components may interact with cellular receptors or signaling pathways pertinent to inflammation and cancer progression.

Case Study 1: Anti-inflammatory Effects

In a controlled study using carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A series of tests against common pathogens revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, one derivative showed an MIC of 16 µg/mL against S. aureus, suggesting strong antimicrobial potential .

Comparative Biological Activity Table

Activity TypeCompound EfficacyReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialMIC = 16 µg/mL against S. aureus
AnticancerInduces apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) influence yield?

Methodological Answer: Synthesis typically involves:

  • Step 1: Formation of the pyrazole core via cyclization of β-ketoesters with hydrazine derivatives under acidic/basic conditions .
  • Step 2: Introduction of the 4-propoxyphenyl group via nucleophilic substitution using potassium carbonate as a base .
  • Step 3: Condensation of the carbohydrazide with 2-hydroxyacetophenone to form the hydrazone linkage . Critical Parameters:
  • Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates.
  • Temperature control (60–80°C) minimizes side reactions like hydrolysis . Table 1: Yield Optimization Data
SolventTemp (°C)Yield (%)Purity (HPLC)
Ethanol707298.5%
DMF806595.2%
THF605891.8%

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure?

Methodological Answer:

  • ¹H NMR: Look for characteristic signals:
  • Hydrazone proton (N–H) at δ 10.2–11.5 ppm .
  • Aromatic protons from 2-hydroxyphenyl (δ 6.8–7.5 ppm, multiplet) .
    • IR: Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) .
    • Mass Spectrometry: Molecular ion peak [M+H]⁺ consistent with calculated molecular weight (e.g., 407.42 g/mol) .

Advanced Research Questions

Q. How does crystallographic refinement using SHELXL resolve ambiguities in the compound’s molecular geometry?

Methodological Answer:

  • Data Collection: High-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement Workflow:

SHELXT: Space group determination and initial phase solution .

SHELXL: Anisotropic displacement parameters for non-H atoms; hydrogen atoms added via riding model .

  • Key Metrics:
  • R-factor < 0.05 for high-quality data.
  • Residual electron density < 0.3 eÅ⁻³ .
    Case Study: A structural analog showed torsional angle deviations (5.2°) in the hydrazone moiety, resolved via iterative refinement .

Q. What computational strategies (e.g., DFT, molecular docking) predict biological activity against enzyme targets?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap) .
  • Molecular Docking (AutoDock Vina):
  • Protein Preparation: Retrieve PDB structure (e.g., COX-2 for anti-inflammatory studies).

  • Binding Affinity: Dock compound into active site; analyze hydrogen bonds with Ser530 or hydrophobic interactions .
    Table 2: Docking Scores vs. Experimental IC₅₀ Values

    Compound VariantDocking Score (kcal/mol)Experimental IC₅₀ (µM)
    Parent Compound-8.212.3 ± 1.5
    4-Fluoro Analog-9.18.7 ± 0.9

Q. How do substituent modifications (e.g., replacing propoxy with isopropoxy) impact bioactivity?

Methodological Answer:

  • Case 1: Replacing 4-propoxyphenyl with 4-isopropoxyphenyl increases steric bulk, reducing binding to narrow enzyme pockets (e.g., CYP450 isoforms) .
  • Case 2: Substituting 2-hydroxyphenyl with 4-dimethylaminophenyl enhances electron-donating effects, improving antioxidant activity (IC₅₀ from 45 µM to 28 µM) . Experimental Validation:
  • Synthesize analogs via parallel synthesis .
  • Test in vitro against target enzymes/cell lines (e.g., A549 lung cancer cells) .

Data Contradictions and Resolution

Q. Conflicting reports on antimicrobial efficacy: How to reconcile discrepancies?

Analysis:

  • Source 1: MIC = 8 µg/mL against S. aureus .
  • Source 2: MIC = 32 µg/mL . Resolution:
  • Check assay conditions: Broth microdilution (CLSI guidelines) vs. agar diffusion .
  • Strain variability: Methicillin-resistant vs. susceptible S. aureus .

Key Resources

  • Structural Databases: PubChem (compound validation) .
  • Software: SHELX suite (crystallography) , Gaussian (DFT) .
  • Synthesis Protocols: Multi-step organic synthesis with IR/NMR validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.